

Application Notes and Protocols: Induction of Hypertension in Mice using Angiotensin II

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Compound of Interest

Compound Name: Angiotensin II human TFA

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to reliably induce hypertension in mice using Angiotensin II (Ang II). This model is a cornerstone for studying the pathophysiology of hypertension, cardiac hypertrophy, fibrosis, and for evaluating novel therapeutic interventions targeting the Renin-Angiotensin-Aldosterone System (RAAS).

Overview and Applications

The Ang II-induced hypertension model is a widely used and reproducible in vivo assay. Continuous subcutaneous infusion of Ang II via osmotic minipumps leads to a sustained increase in blood pressure, mimicking key aspects of human essential hypertension. This model is instrumental in investigating:

- Mechanisms of hypertension development.
- Progression of cardiac hypertrophy and heart failure.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Development of renal and vascular fibrosis.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- The role of inflammation and oxidative stress in cardiovascular disease.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Efficacy and mechanism of action of antihypertensive drugs.

Quantitative Data Summary

The following tables summarize key quantitative data for planning and executing experiments.

Table 1: Angiotensin II Dosing Regimens and Expected Outcomes

Dose (ng/kg/min)	Typical Duration	Common Mouse Strains	Primary Expected Phenotype	References
200 - 400	14-28 days	C57BL/6, FVB	Slow, progressive hypertension; mild hypertrophy.	[10] [11]
600 - 800	14-28 days	C57BL/6	Robust hypertension, significant cardiac hypertrophy, and fibrosis.	[12]
1000	14-28 days	C57BL/6, ApoE-/-	Severe hypertension, cardiac hypertrophy, fibrosis, and aortic aneurysm formation (especially in ApoE-/- mice).	[9] [13] [14] [15]

| >1000 | 14-28 days | C57BL/6 | Severe hypertension and pronounced end-organ damage. | [\[16\]](#) |

Table 2: Representative Blood Pressure Changes

Measurement Method	Baseline SBP (mmHg)	SBP after Ang II Infusion (mmHg)	Change in SBP (mmHg)	References
Radiotelemetry	109 ± 1	166 ± 3 (at 3 weeks)	+55 ± 3	[15]
Tail-Cuff	~110	142 ± 8 (at 28 days, slow-pressor dose)	~+30	[11]

| Tail-Cuff | ~115 | 153 ± 2.5 (at 12 days) | ~+38 [[9][10] |

Table 3: Key Parameters for Assessing End-Organ Damage (after 2-4 weeks of Ang II)

Parameter	Method	Typical Change with Ang II	References
Cardiac Hypertrophy			
Heart Weight / Body Weight Ratio (mg/g)	Gravimetric	~30-40% increase	[2][3]
Cardiomyocyte Cross-Sectional Area (µm²)	Histology (H&E or WGA stain)	~50-80% increase	[1][5]
Cardiac Fibrosis			
Interstitial Fibrotic Area (%)	Histology (Sirius Red/Masson's)	Increase from ~3% to ~14%	[5]
Renal Fibrosis			

| Tubulointerstitial Fibrosis (%) | Histology (Masson's Trichrome) | Increase from <0.2% to ~0.4% [[5] |

Experimental Protocols

Protocol 3.1: Preparation of Angiotensin II Solution and Osmotic Pump

This protocol details the calculation and preparation of Ang II solution for loading into osmotic minipumps.

Materials:

- Angiotensin II (human, acetate salt)
- Sterile Saline (0.9% NaCl)
- Glacial Acetic Acid
- Osmotic minipumps (e.g., Alzet Model 2004 for 28-day infusion or 2002 for 14-day)
- Sterile 0.22 µm syringe filters
- Sterile tubes, syringes, and needles

Procedure:

- Prepare Vehicle: To ensure Ang II stability, prepare a 0.01N Acetic Acid-Saline vehicle. Add 0.57 mL of glacial acetic acid to 1 L of sterile saline and mix thoroughly.[\[12\]](#)[\[16\]](#)
- Calculate Required Ang II Concentration: The calculation depends on the desired dose, pump flow rate, and average mouse body weight.
 - Formula: $\text{Concentration } (\mu\text{g}/\mu\text{L}) = [\text{Dose (ng/kg/min)} \times \text{Body Weight (kg)} \times 60 \text{ (min/hr)}] / [\text{Pump Rate } (\mu\text{L/hr)} \times 1000 \text{ (ng}/\mu\text{g)}]$
 - Example Calculation (for a 25g mouse, 1000 ng/kg/min dose, and Alzet 2004 pump with 0.25 µL/hr rate):
 - Mouse Weight = 0.025 kg
 - Hourly Ang II required = $1000 \text{ ng/kg/min} \times 0.025 \text{ kg} \times 60 \text{ min/hr} = 1500 \text{ ng/hr}$

- Required Concentration = $1500 \text{ ng/hr} / 0.25 \text{ }\mu\text{L/hr} = 6000 \text{ ng/}\mu\text{L} = 6.0 \text{ }\mu\text{g/}\mu\text{L}$
- Prepare Ang II Solution:
 - Calculate the total volume needed for all pumps, including a small excess (e.g., for 10 pumps of 200 μL , prepare ~2.5 mL).
 - Weigh the required mass of Ang II powder and dissolve it in the prepared vehicle to achieve the calculated concentration.
 - Sterilize the final solution by passing it through a 0.22 μm syringe filter.
- Fill Osmotic Pumps: Following the manufacturer's instructions, use a sterile syringe with a filling tube to slowly fill each osmotic pump with the Ang II solution. Ensure no air bubbles are trapped.
- Prime Pumps (Optional but Recommended): Incubate the filled pumps in sterile saline at 37°C for 4-6 hours before implantation to ensure immediate delivery upon implantation.

Protocol 3.2: Surgical Implantation of Osmotic Minipumps

This procedure should be performed under sterile conditions.

Materials:

- Anesthesia (e.g., isoflurane, or ketamine/xylazine cocktail)
- Heating pad set to 37°C
- Hair clippers and antiseptic solution (e.g., povidone-iodine and 70% ethanol)
- Sterile surgical instruments (scissors, forceps)
- Wound clips or sutures
- Analgesics for post-operative care

Procedure:

- **Anesthetize Mouse:** Anesthetize the mouse and confirm the depth of anesthesia by lack of pedal reflex. Apply veterinary ointment to the eyes to prevent drying.
- **Prepare Surgical Site:** Place the mouse on a heating pad. Shave the fur from the mid-scapular region on the back.[\[17\]](#) Disinfect the skin with povidone-iodine followed by 70% ethanol.[\[17\]](#)
- **Incision and Pocket Formation:** Make a small (~1 cm) incision through the skin.[\[17\]](#) Using blunt forceps, carefully create a subcutaneous pocket posterior to the incision, large enough to accommodate the pump.[\[12\]](#)[\[17\]](#)
- **Pump Implantation:** Insert the filled osmotic pump into the pocket, with the delivery portal facing away from the incision.[\[12\]](#)
- **Closure:** Close the incision with wound clips or sutures.
- **Post-Operative Care:** Place the mouse in a clean cage on a heating pad until it is fully ambulatory.[\[12\]](#) Administer analgesics as per institutional guidelines. Monitor the animal daily for at least 3-5 days for signs of distress, dehydration, or wound infection.[\[12\]](#) Wound clips can typically be removed after 7-10 days.

Protocol 3.3: Blood Pressure Measurement

Accurate blood pressure measurement is critical. Two common methods are described below.

A. Tail-Cuff Plethysmography (Non-Invasive)

- **Principle:** A cuff inflates around the tail to occlude blood flow, and a sensor detects the pressure at which flow returns upon deflation.
- **Acclimatization (CRITICAL):** To minimize stress-induced artifacts, mice must be trained for 5-7 consecutive days before baseline measurements. This involves placing them in the restraint holder in the measurement environment for 15-20 minutes daily.[\[12\]](#)
- **Procedure:**

- Conduct measurements in a quiet, warm (~30°C), and dimly lit room.[\[12\]](#)
- Warm the mouse for 10-15 minutes to dilate the tail artery.
- Perform a series of 10-15 measurement cycles per mouse and average the values after discarding initial outlier readings.
- Measure blood pressure at baseline (for 3 consecutive days before surgery) and 2-3 times per week post-implantation.[\[12\]](#)

B. Radiotelemetry (Invasive - Gold Standard)

- Principle: A transmitter catheter is surgically implanted into an artery (e.g., carotid or aorta), allowing for continuous, direct blood pressure measurement in conscious, unrestrained mice in their home cage.[\[18\]](#)[\[19\]](#)
- Procedure: This involves a significant surgical procedure to implant the transmitter, typically performed 1-2 weeks before the osmotic pump implantation to allow for full recovery.[\[15\]](#)[\[19\]](#) Data is collected continuously, allowing for analysis of diurnal rhythms and detailed hemodynamic changes.[\[15\]](#)[\[20\]](#) While highly accurate, this method is expensive and requires specialized surgical skills.[\[18\]](#)

Protocol 3.4: Assessment of Cardiac Hypertrophy and Fibrosis

At the experiment's endpoint, tissues are harvested for analysis.

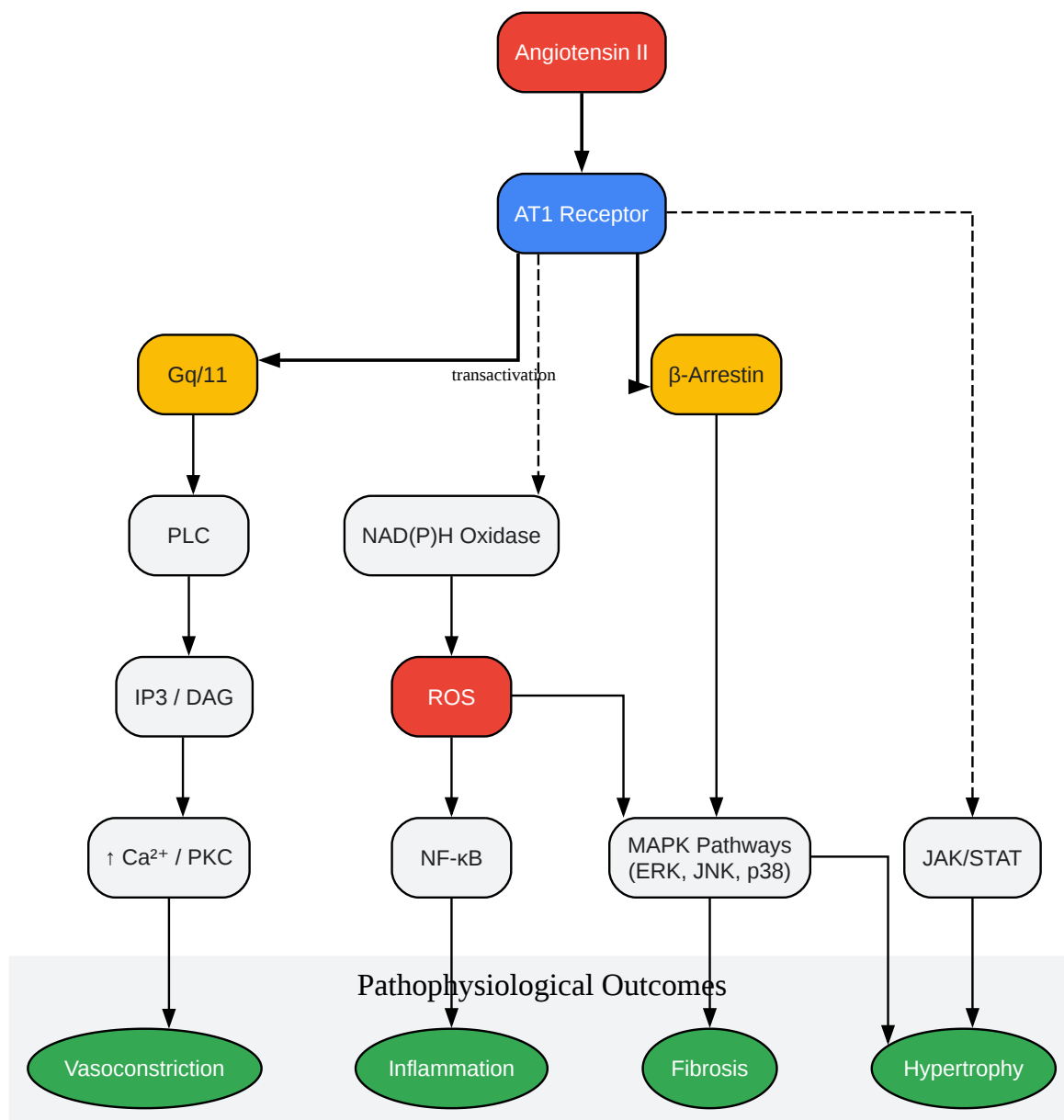
Procedure:

- Euthanasia and Tissue Harvest: Euthanize the mouse using an approved method. Immediately excise the heart.
- Gravimetric Analysis:
 - Blot the heart to remove blood, separate the atria, and weigh the ventricles.
 - Measure the final body weight.

- Calculate the Heart Weight to Body Weight ratio (HW/BW) or Ventricular Weight to Body Weight ratio. An increase indicates hypertrophy.[\[2\]](#)
- Histological Analysis:
 - Fix the heart (or a portion of it, e.g., the left ventricle) in 10% neutral buffered formalin or 4% paraformaldehyde for 24-48 hours.[\[13\]](#)
 - Process the tissue, embed in paraffin, and cut sections.
 - For Hypertrophy: Stain sections with Hematoxylin and Eosin (H&E) or Wheat Germ Agglutinin (WGA) to visualize cardiomyocyte borders. Measure the cross-sectional area of at least 100-200 cardiomyocytes per heart.[\[1\]](#)[\[5\]](#)
 - For Fibrosis: Stain sections with Masson's Trichrome or Picro-Sirius Red to visualize collagen (which stains blue/green or red, respectively).[\[1\]](#)[\[6\]](#)[\[21\]](#)
 - Quantify the fibrotic area as a percentage of the total tissue area using imaging software (e.g., ImageJ).

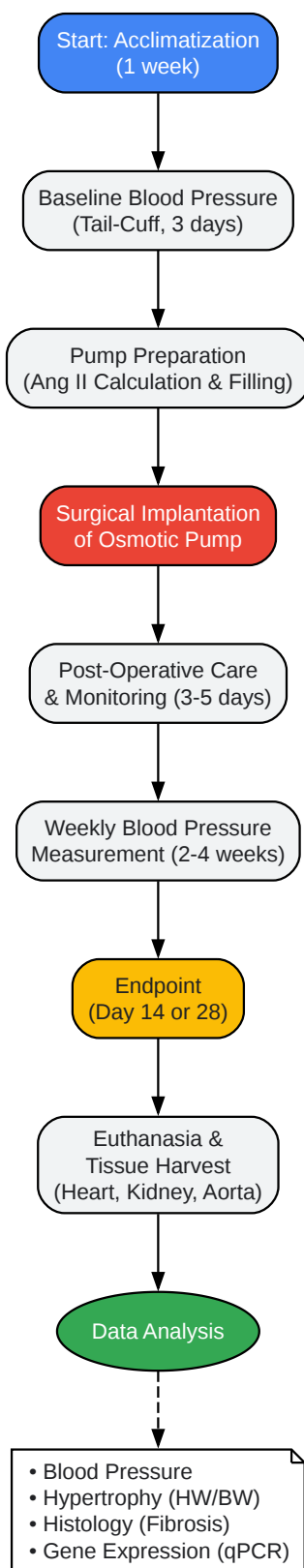
Signaling Pathways and Experimental Workflow

Angiotensin II exerts its hypertensive and remodeling effects primarily through the Angiotensin II Type 1 Receptor (AT1R).[\[22\]](#)[\[23\]](#) Activation of this G-protein coupled receptor initiates a complex cascade of intracellular signaling events.



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Caption: Key signaling pathways activated by Angiotensin II via the AT1 receptor.



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Caption: General experimental workflow for the Ang II-induced hypertension model.

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